molecular formula C27H54 B14371754 Heptacos-7-ene CAS No. 91223-12-0

Heptacos-7-ene

Cat. No.: B14371754
CAS No.: 91223-12-0
M. Wt: 378.7 g/mol
InChI Key: DMNHSFVSMNJNLJ-UHFFFAOYSA-N
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Description

Heptacos-7-ene is a hydrocarbon compound with the molecular formula C27H54 . It is an alkene, characterized by the presence of a double bond between the seventh and eighth carbon atoms in its long carbon chain. This compound is part of the larger family of heptacosenes, which are known for their various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptacos-7-ene can be synthesized through various organic synthesis methods. One common approach involves the dehydration of alcohols or the dehydrohalogenation of alkyl halides . These reactions typically require strong acids or bases as catalysts and elevated temperatures to facilitate the elimination process.

Industrial Production Methods: In industrial settings, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down complex hydrocarbons into simpler ones using a catalyst, often at high temperatures and pressures. The resulting mixture is then separated and purified to obtain this compound.

Chemical Reactions Analysis

Types of Reactions: Heptacos-7-ene undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxygenated compounds, such as alcohols, aldehydes, and carboxylic acids.

    Reduction: The double bond in this compound can be reduced to form heptacosane, a saturated hydrocarbon.

    Substitution: this compound can undergo substitution reactions, where the hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used for reduction.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light.

Major Products Formed:

    Oxidation: Alcohols, aldehydes, and carboxylic acids.

    Reduction: Heptacosane.

    Substitution: Halogenated heptacosenes.

Scientific Research Applications

Heptacos-7-ene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of heptacos-7-ene varies depending on its application:

Comparison with Similar Compounds

    Heptacos-1-ene: Another isomer of heptacosene with the double bond at the first carbon atom.

    Heptacosane: The fully saturated form of heptacos-7-ene, lacking any double bonds.

    Hexacos-7-ene: A similar compound with one less carbon atom in the chain.

Uniqueness: this compound is unique due to its specific double bond position, which influences its chemical reactivity and biological activity. This distinct structure allows it to participate in specific reactions and interactions that other isomers or similar compounds may not.

Properties

CAS No.

91223-12-0

Molecular Formula

C27H54

Molecular Weight

378.7 g/mol

IUPAC Name

heptacos-7-ene

InChI

InChI=1S/C27H54/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16-27H2,1-2H3

InChI Key

DMNHSFVSMNJNLJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC=CCCCCCC

Origin of Product

United States

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